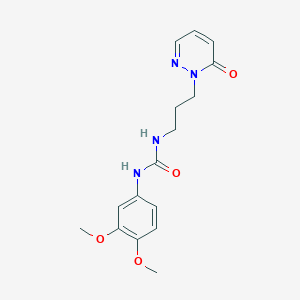
1-(3,4-dimethoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dimethoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea is a useful research compound. Its molecular formula is C16H20N4O4 and its molecular weight is 332.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(3,4-dimethoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea (hereafter referred to as DPU ) is a complex organic molecule with potential therapeutic applications. Its unique structural features, including the presence of a dimethoxyphenyl group and a pyridazinone moiety, suggest diverse biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
DPU has the following molecular characteristics:
- Molecular Formula : C20H24N4O4
- Molecular Weight : 372.43 g/mol
- LogP : 2.15 (indicating moderate lipophilicity)
- Polar Surface Area : 83.54 Ų
The compound's structure allows for interactions with various biological targets, which may contribute to its pharmacological effects.
The biological activity of DPU is primarily attributed to its ability to interact with specific proteins and enzymes within the body. Preliminary studies suggest that DPU may exert its effects through:
- Inhibition of Enzymatic Activity : Similar compounds have shown inhibition of cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are involved in inflammatory processes .
- Modulation of Signaling Pathways : DPU may influence signaling pathways related to cell proliferation and apoptosis, potentially leading to cytotoxic effects against cancer cells.
In Vitro Studies
In vitro studies have demonstrated that DPU exhibits significant biological activities:
| Biological Activity | Assay Type | IC50 Value |
|---|---|---|
| COX-2 Inhibition | Enzymatic | 0.05 - 0.14 µM |
| LOX Inhibition | Enzymatic | 2 - 7 µM |
| Cytotoxicity | Cancer Cell Lines | Varies by cell type |
These findings indicate that DPU may serve as a multi-target anti-inflammatory agent, similar to other pyridazine derivatives .
Case Studies
- Anti-inflammatory Effects : A study investigating pyridazine derivatives found that DPU analogs displayed potent inhibition against COX-2 and LOX enzymes, suggesting potential use in treating inflammatory diseases .
- Cytotoxicity Against Cancer Cells : Research on structurally similar compounds indicated that they could induce apoptosis in various cancer cell lines, suggesting that DPU may also possess anticancer properties.
Applications and Future Directions
DPU's unique structure positions it as a promising candidate for drug development in several therapeutic areas:
- Anti-inflammatory Drugs : Given its inhibitory effects on COX and LOX enzymes, DPU could be developed as a novel anti-inflammatory agent.
- Cancer Therapeutics : Further exploration into its cytotoxic effects on cancer cells could lead to the development of effective cancer treatments.
Propiedades
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-[3-(6-oxopyridazin-1-yl)propyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4/c1-23-13-7-6-12(11-14(13)24-2)19-16(22)17-8-4-10-20-15(21)5-3-9-18-20/h3,5-7,9,11H,4,8,10H2,1-2H3,(H2,17,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLDTNFZNJYOCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NCCCN2C(=O)C=CC=N2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













